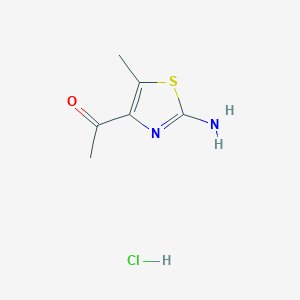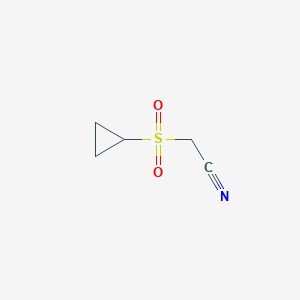
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
説明
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a chemical compound with the molecular formula C14H23NO6 . It has a molecular weight of 301.339 .
Synthesis Analysis
The synthesis of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate involves several steps. One method involves the use of BOC2O and DIPEA in tetrahydrofuran at room temperature for 15 hours . Another method involves the use of sodium hydroxide in ethanol at room temperature for 39 hours .Molecular Structure Analysis
The molecular structure of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is complex. It consists of a central azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this ring are three carboxylate groups, two ethyl groups, and one tert-butyl group .Physical And Chemical Properties Analysis
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a liquid at room temperature. It has a refractive index of 1.452 and a density of 1.072 g/mL at 25 °C .科学的研究の応用
Synthesis of Azaspiro[3.4]octanes
This compound serves as a building block in the synthesis of azaspiro[3.4]octanes, which are important in medicinal chemistry for their potential biological activities . The azetidine ring can be functionalized at the 3-position via enolization, allowing for the creation of diverse and complex molecular structures.
Enolization Studies
Due to its structural properties, this azetidine derivative is an excellent candidate for enolization studies. Researchers can explore the reactivity of the compound under different conditions, providing insights into the behavior of similar bicyclic systems .
Development of Pharmacological Agents
The tert-butyl group in the compound makes it a valuable precursor for pharmacological agents. Its modification through various chemical reactions can lead to the development of new drugs with improved efficacy and reduced side effects .
Material Science Applications
In material science, the unique properties of azetidine derivatives, including this compound, can be utilized to synthesize novel polymers or co-polymers with potential applications in biodegradable materials, coatings, and adhesives .
Chemical Education and Research
As a compound with multiple reactive sites, it is an excellent tool for chemical education, demonstrating various organic synthesis techniques and reaction mechanisms to students and researchers .
Organic Synthesis Methodology
The compound is used to develop new organic synthesis methodologies. Its reactivity can be harnessed to create new chemical reactions, which can be applied to the synthesis of complex organic molecules .
Isotope Labeling Studies
It can be used in isotope labeling studies to track the movement and distribution of drugs within biological systems. This is crucial for understanding the pharmacokinetics and metabolism of therapeutic agents .
Catalyst Development
Finally, the compound’s structure allows for its use in catalyst development. It can be incorporated into catalytic systems to enhance reaction rates and selectivity for various chemical transformations .
特性
IUPAC Name |
1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUPJGXEWFMXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725581 | |
| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
CAS RN |
1011479-75-6 | |
| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



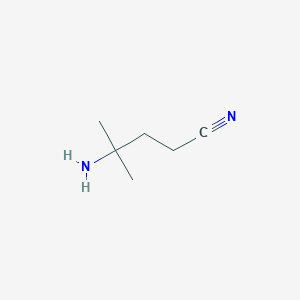
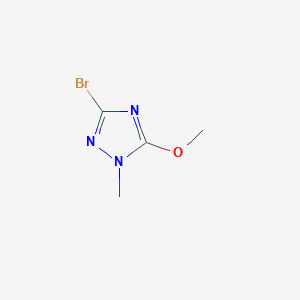



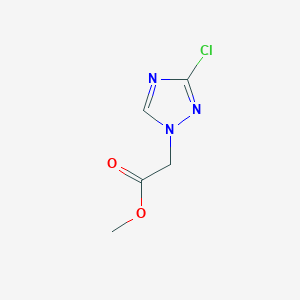
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
